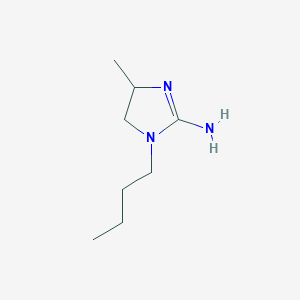![molecular formula C14H13NO2 B15199976 4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15199976.png)
4-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methyl group at the 2’-position, and a carboxylic acid group at the 3-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated, sulfonated, and nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Anticancer Research: Studied for its potential anticancer properties.
Industry:
Material Science: Used in the development of advanced materials, including polymers and resins.
Dye Manufacturing: Serves as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the methyl and carboxylic acid groups, making it less versatile.
2-Aminobiphenyl: Similar structure but different substitution pattern, leading to different reactivity and applications.
3-Aminobiphenyl: Another isomer with distinct properties and uses.
Uniqueness: 4-Amino-2’-methyl[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and carboxylic acid groups allows for diverse reactivity and a wide range of applications, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-5-(2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
XXXKAMXRDBMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)

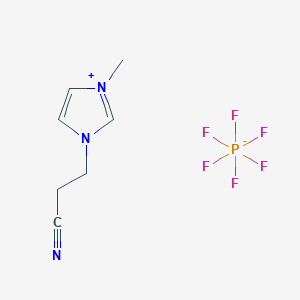
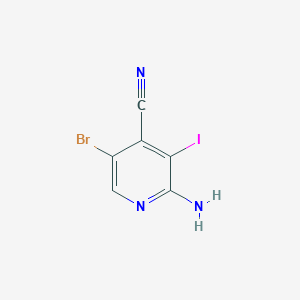
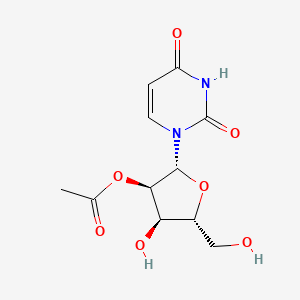
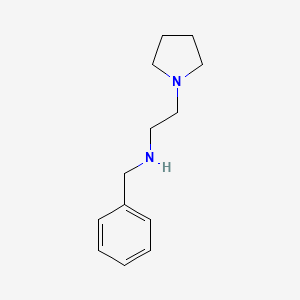
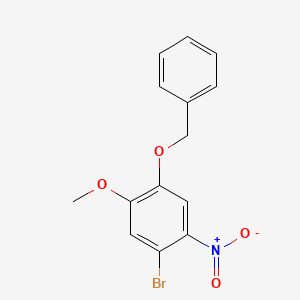
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
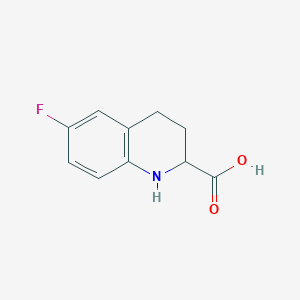
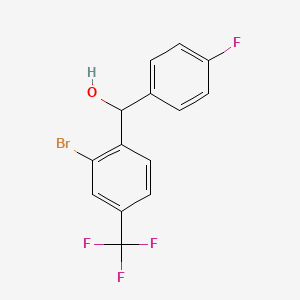
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
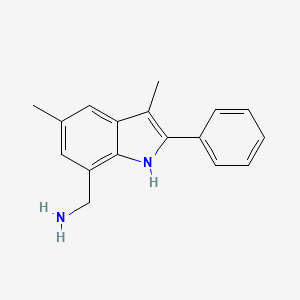
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
